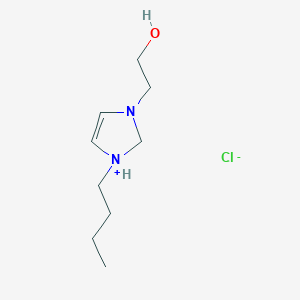
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that has garnered significant interest due to its unique properties. Ionic liquids are salts that are liquid at or near room temperature and are composed of organic cations and inorganic or organic anions. This particular compound is known for its low melting point, high thermal stability, and negligible vapor pressure, making it an attractive alternative to traditional solvents in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole with butyl chloride, followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like acetonitrile or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to minimize impurities and maximize efficiency. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride anion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Metathesis reactions often involve the use of silver salts or other halide sources.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a reduced imidazolium derivative.
Substitution: The major products are new ionic liquids with different anions.
Scientific Research Applications
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solvation properties.
Biology: It has been studied for its potential use in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its potential as a drug delivery agent and its antimicrobial properties.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, and in processes such as electroplating and battery production.
Mechanism of Action
The mechanism by which 1-butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects is largely dependent on its ionic nature. The cation interacts with various molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution. The chloride anion can also participate in nucleophilic substitution reactions, further expanding the compound’s utility.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-(2-hydroxyethyl)imidazolium bromide
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the hydroxyethyl group, which enhances its hydrogen bonding capacity and solubility in polar solvents. This functional group also imparts additional reactivity, making it suitable for a broader range of chemical transformations compared to its analogs.
Properties
CAS No. |
444723-74-4 |
|---|---|
Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-(1-butyl-1,2-dihydroimidazol-1-ium-3-yl)ethanol;chloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-3-4-10-5-6-11(9-10)7-8-12;/h5-6,12H,2-4,7-9H2,1H3;1H |
InChI Key |
MGZFKCKWIRPETH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


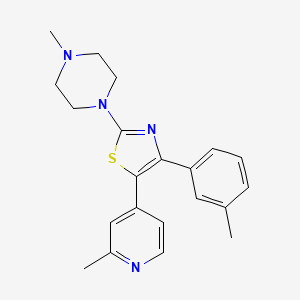
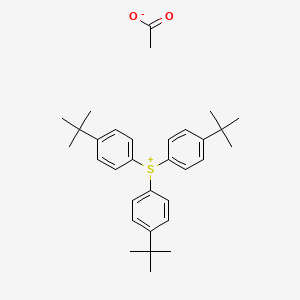
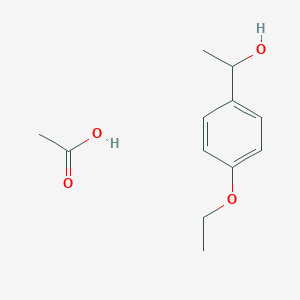

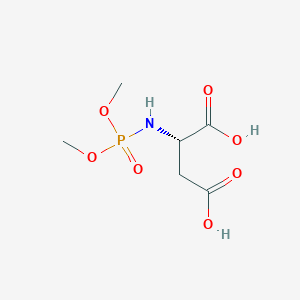
![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)

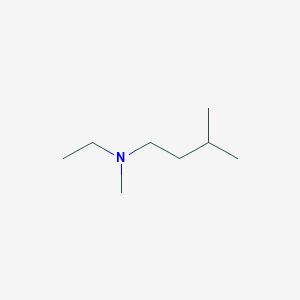
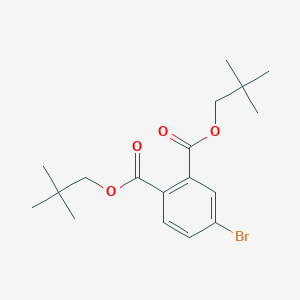
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
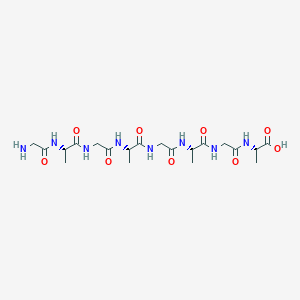
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
